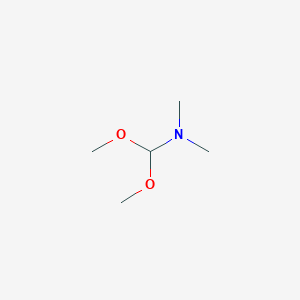
Dichloroacetaldehyde Hydrate
Overview
Description
Dichloroacetaldehyde Hydrate, also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. It is a colorless liquid with a pungent, irritating odor. This compound is one of the three possible chlorinated acetaldehydes, alongside monochloroacetaldehyde and trichloroacetaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetaldehyde Hydrate can be synthesized through several methods:
Chlorination of Acetaldehyde or Paraldehyde: This method involves the chlorination of acetaldehyde or paraldehyde, resulting in a mixture of chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde
Hypochlorination of 1,2-Dichloroethylene: This method uses chlorine and water to produce pure dichloroacetaldehyde
Industrial Production Methods: The most common industrial production method for dichloroacetaldehyde is the chlorination of acetaldehyde or paraldehyde. Another method involves the hypochlorination of 1,2-dichloroethylene .
Chemical Reactions Analysis
Types of Reactions: Dichloroacetaldehyde Hydrate undergoes several types of chemical reactions:
Oxidation: When oxidized with chromic acid, dichloroacetaldehyde forms dichloroacetic acid.
Reduction: Reduction with lithium aluminium hydride yields dichloroethanol
Condensation: this compound can undergo condensation reactions with various compounds. .
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is used as a reducing agent
Condensation: Chlorobenzene is used in condensation reactions
Major Products Formed:
Dichloroacetic Acid: Formed through oxidation.
Dichloroethanol: Formed through reduction
p,p’-Dichloro-1,1-diphenyl-2,2-dichloroethane: Formed through condensation with chlorobenzene
Scientific Research Applications
Dichloroacetaldehyde Hydrate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds
Biology: It is used in studies related to its reactivity and interactions with biological molecules
Medicine: this compound is used in the production of mitotane, a drug used to treat adrenal cortical carcinoma
Industry: It is used in the production of insecticides and other industrial chemicals
Mechanism of Action
Dichloroacetaldehyde Hydrate exerts its effects through various mechanisms:
Reactivity: As a highly reactive aldehyde, it can form adducts with nucleophilic sites in biological molecules
Molecular Targets: It targets various enzymes and proteins, altering their function and activity
Pathways Involved: this compound can interfere with metabolic pathways, leading to cellular damage and toxicity
Comparison with Similar Compounds
Dichloroacetaldehyde Hydrate is compared with other chlorinated acetaldehydes:
Monochloroacetaldehyde: Less chlorinated and less reactive compared to dichloroacetaldehyde
Trichloroacetaldehyde: More chlorinated and more reactive compared to dichloroacetaldehyde
Uniqueness: this compound’s unique reactivity and intermediate position in terms of chlorination make it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2,2-dichloroacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKWJCDEBBGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)


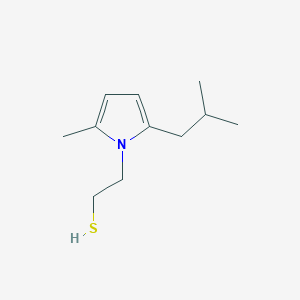
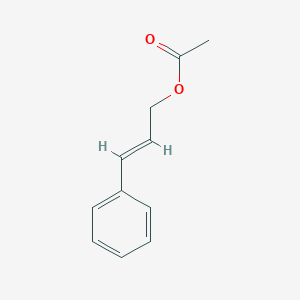
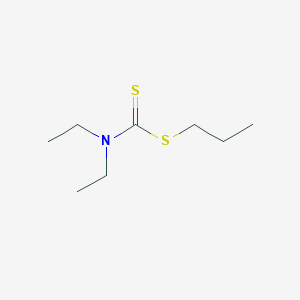

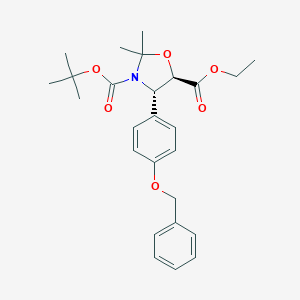

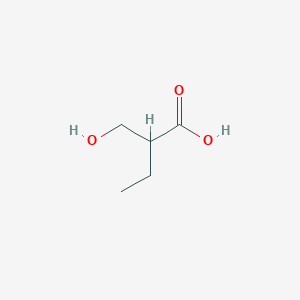

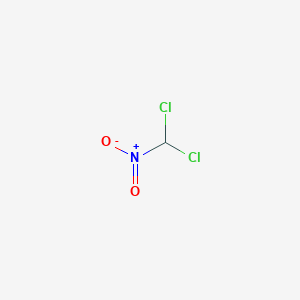
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)
